Varenicline Lactam
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Overview
Description
Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound is designed to reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Lactam involves several steps, starting from commercially available starting materials. The key steps include:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the lactam ring.
Functional Group Transformations:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor compounds.
Automated Reaction Systems: Use of automated systems to ensure consistent reaction conditions and yield.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Varenicline Lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the lactam ring, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Varenicline Lactam has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of lactam rings and their reactivity.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neuronal activity.
Medicine: Primarily used in the development of smoking cessation therapies. Research is ongoing to explore its potential in treating other addictions.
Industry: Utilized in the pharmaceutical industry for the production of smoking cessation aids.
Mechanism of Action
Varenicline Lactam exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4beta2 subtype of these receptors, partially activating them and reducing the release of dopamine, which is associated with nicotine addiction. This dual action helps alleviate withdrawal symptoms and reduce cravings by blocking nicotine from binding to these receptors .
Comparison with Similar Compounds
Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy: Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness of Varenicline Lactam: this compound is unique due to its specific action on the alpha4beta2 subtype of nicotinic acetylcholine receptors, providing a targeted approach to smoking cessation. Unlike other therapies, it offers a dual mechanism of action by both partially activating the receptors and blocking nicotine, making it highly effective in reducing cravings and withdrawal symptoms .
Properties
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPJJGUAJITEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676193 |
Source
|
Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-30-8 |
Source
|
Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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